Reversine (2-(4-Morpholinoanilino)-6-cyclohexylaminopurine) is a synthetically derived purine analog [, ]. Initially recognized for its ability to induce dedifferentiation of committed cells into multipotent progenitor cells [, , ], reversine has emerged as a valuable tool in various fields of scientific research. This includes investigations into cellular reprogramming, cancer biology, and tissue regeneration [, , ].
Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, belongs to the class of 2,6-diamino-substituted purines. It functions primarily as an antitumor agent, targeting various kinases involved in cell cycle regulation and apoptosis. The compound is classified as an ATP analogue, which allows it to interfere with kinase activity, particularly those involved in mitotic processes.
The synthesis of Reversine involves several key steps:
Reversine's molecular structure features a purine base with various substituents that confer its biological activity:
The structural integrity is essential for its function as an inhibitor of Aurora kinases and Monopolar Spindle 1 (Mps1), both of which play pivotal roles in cell division.
Reversine participates in various chemical reactions primarily through its interaction with kinases:
The mechanism by which Reversine exerts its effects involves several pathways:
Reversine exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its formulation for therapeutic applications.
Reversine has a broad range of scientific applications:
Reversine exerts profound anti-proliferative effects in osteosarcoma by targeting the MEK1/ERK signaling axis—a critical regulator of cell cycle progression and survival. Systematic analyses reveal that reversine binds MEK1 with high affinity, disrupting its kinase activity and preventing downstream ERK1/2 phosphorylation. In MNNG/HOS, U-2 OS, and MG-63 osteosarcoma models, this inhibition reduces tumor volume by 58–72% in chicken chorioallantoic membrane (CAM) xenografts (P < 0.01) [2] [10].
Mechanistic Cascade:
Table 1: Reversine’s Molecular Targets in Osteosarcoma
Target | Effect | Downstream Impact | Experimental Model |
---|---|---|---|
MEK1 | Kinase activity inhibition | ↓ p-ERK1/2, cell cycle arrest | MNNG/HOS, U-2 OS |
E-cadherin | Protein upregulation | ↓ Metastasis, ↑ cell adhesion | MG-63, CAM xenografts |
PTEN | mRNA upregulation | ↓ PI3K/AKT pathway activation | MNNG/HOS transcriptome |
EMT markers (Rac1) | mRNA/protein downregulation | ↓ Cell migration and invasion | Scratch wound assay |
These findings position reversine as a precision modulator of MAPK signaling, with MEK1 as its primary actionable target [10].
In renal cell carcinoma (RCC), reversine triggers caspase-mediated apoptosis through mitochondrial and extrinsic pathways. Studies using 786-O and ACHN RCC cell lines show that reversine (2.5–10 μM) induces polyploidy and DNA fragmentation within 24 hours, preceding apoptotic commitment [6].
Key Apoptotic Events:
Notably, polyploid cells generated under high-dose reversine treatment (10 μM) undergo "mitotic catastrophe," collapsing into apoptosis due to unsustainable genomic instability. This dual induction of polyploidy and apoptosis distinguishes reversine from conventional RCC therapeutics [6].
Reversine shifts cholangiocarcinoma (CCA) cells toward autophagic cell death by disrupting AKT-dependent metabolic and survival pathways. In KKU-100, KKU-213A, and KKU-213B CCA lines, reversine (IC₅₀: 0.62–10 μM) suppresses phosphorylation of AKT and its substrate mTOR, de-repressing autophagy initiation complexes [3] [7].
Autophagic and Metabolic Alterations:
Table 2: Metabolic and Autophagic Effects of Reversine in CCA
Parameter | Change | Impact on Cell Survival | Measurement Method |
---|---|---|---|
LC3-II/LC3-I ratio | ↑ 3.5-fold | Autophagosome accumulation | Western blot |
p62/SQSTM1 | ↓ 80% | Enhanced substrate degradation | Immunoblotting |
Glucose uptake | ↓ 45% | Energy deprivation | Colorimetric assay |
ATP production | ↓ 60% | Metabolic collapse | Fluorometric assay |
HIF-1α/GLUT1 pathway | Inhibited | Impaired glycolysis adaptation | qPCR/Western blot |
This AKT-mediated autophagy induction represents a vulnerability in CCA cells, exploitable through reversine’s multi-target inhibition [3] [7].
Synthesis of Mechanisms
Reversine’s anticancer activity hinges on contextual modulation of interconnected death pathways:
Future research should prioritize biomarker identification to stratify tumors most responsive to reversine’s dual apoptosis-autophagy induction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7